2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
Description
Historical Development of Pyridazinone Derivatives in Medicinal Chemistry
Pyridazinone derivatives have occupied a pivotal role in medicinal chemistry since their structural elucidation in the mid-20th century. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, pyridazinones gained early attention for their synthetic versatility and bioisosteric potential. Initial studies in the 1960s–1980s focused on cardiovascular applications, with compounds like SK&F-93741 and levosimendan demonstrating cardiotonic properties through phosphodiesterase (PDE) inhibition. These agents exhibited dual inotropic and vasodilatory effects, offering therapeutic promise for congestive heart failure.
The 1990s marked a diversification into anti-inflammatory and analgesic applications. Researchers observed that substitutions at the 2- and 6-positions of the pyridazinone ring reduced ulcerogenic side effects common to traditional NSAIDs while maintaining efficacy. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinones showed potent analgesia without gastrointestinal toxicity. Parallel advancements in synthetic methodologies, such as ultrasound-promoted multicomponent reactions and palladium-catalyzed cross-coupling, enabled efficient generation of structurally diverse analogs. By the 2000s, pyridazinones had expanded into antimicrobial, anticancer, and neuropharmacological domains, driven by their ability to modulate targets like histamine receptors, cyclooxygenases, and monoamine oxidases.
Emergence of 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide as a Research Target
The specific compound This compound represents a strategic evolution in pyridazinone design, combining three pharmacophoric elements:
- Pyridazinone core : Provides a scaffold for hydrogen bonding and π-π interactions with biological targets.
- 3-Methyl substitution : Enhances metabolic stability by shielding the ring from oxidative degradation.
- N-(pyridin-4-yl)acetamide side chain : Introduces hydrogen-bonding capacity and improves blood-brain barrier (BBB) penetration.
This structure emerged from structure-activity relationship (SAR) studies on MAO-B inhibitors, where para-substituted aryl groups significantly enhanced selectivity. Computational models predicted that the acetamide linker would optimize binding to enzymatic active sites while maintaining Lipinski compliance. Synthetic routes to this compound likely involve:
- Condensation of 3-methyl-6-oxopyridazine with chloroacetyl chloride
- Subsequent nucleophilic substitution with 4-aminopyridine
Recent docking studies suggest strong interactions with MAO-B residues (e.g., Tyr326 and Gln206), positioning it as a candidate for neurodegenerative disease research.
Significance in Contemporary Pharmaceutical Research
The compound’s significance stems from three intersecting trends:
- Targeted enzyme modulation : Unlike first-generation pyridazinones, this derivative shows >235-fold selectivity for MAO-B over MAO-A, critical for avoiding dietary tyramine interactions.
- Multifunctional drug potential : The pyridine moiety enables dual targeting of kinase pathways (e.g., JAK/STAT) alongside monoamine oxidase inhibition, relevant in cancer and inflammation.
- Improved pharmacokinetics : Molecular weight (MW = 260.28 g/mol) and logP (~1.9) align with BBB permeability thresholds, as confirmed by PAMPA assays.
Comparative analysis with analogs highlights its unique profile:
| Feature | This Compound | Prior Generation (e.g., TR16) |
|---|---|---|
| MAO-B IC50 | 0.17 µM | 0.27 µM |
| Selectivity Index | >235 | 84.96 |
| Predicted BBB Penetration | High | Moderate |
Such attributes address longstanding challenges in pyridazinone research, particularly balancing potency with CNS accessibility.
Current Scientific Interest and Research Landscape
As of 2025, investigations into This compound concentrate on:
- Neurodegenerative disease models : Preclinical studies in Parkinson’s and Alzheimer’s paradigms assess its ability to reduce oxidative stress via MAO-B inhibition.
- Oncology applications : Hybridization with triazine moieties (as in ) is being explored to enhance topoisomerase II inhibition.
- Computational optimization : QSAR models are refining substituent patterns to maximize target affinity while minimizing off-target interactions.
Properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-2-3-12(18)16(15-9)8-11(17)14-10-4-6-13-7-5-10/h2-7H,8H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDUTIMKBGLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 240.26 g/mol. The structure features a pyridazinone core linked to a pyridine moiety, which is critical for its biological activity.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in various signaling pathways. These include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play roles in cell proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator of receptors involved in inflammatory responses and cellular signaling.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyridazinone and pyridine rings can significantly influence the compound's potency and selectivity. For instance:
- Substituents on the Pyridazine Ring : Variations in the methyl group position can affect binding affinity.
- Pyridine Variants : The choice of substituents on the pyridine ring alters the compound's interaction with biological targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines, indicating its potential as an anticancer agent. For example, it showed IC50 values in the micromolar range against breast cancer cells, suggesting effective inhibition of cell growth.
In Vivo Studies
Animal model studies have further corroborated its anticancer efficacy. In a xenograft model, administration of the compound resulted in substantial tumor reduction compared to control groups, highlighting its therapeutic potential.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound. The results indicated that specific modifications led to enhanced anticancer properties, particularly against colorectal cancer cells. The most potent derivative exhibited an IC50 value of 0.5 µM, demonstrating a promising lead for further development.
Case Study 2: Anti-inflammatory Properties
Another research article focused on the anti-inflammatory effects of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | 0.5 |
| 3-Methylpyridazine Derivative | Anticancer | 1.2 |
| Pyridazinone Analog | Anti-inflammatory | 0.8 |
Comparison with Similar Compounds
Pyridazinone vs. Pyridinone Derivatives
- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide) replaces the pyridazinone core with a pyridinone (one nitrogen atom), introducing a cyano group and methoxyphenyl substituent.
- Target Compound: The pyridazinone core offers two adjacent nitrogen atoms, which may facilitate stronger interactions with polar residues in enzyme active sites, as seen in pyridazinone-based antihypertensive agents .
Coumarin-Based Analogs
- Coumarin-Acetamide Hybrids (e.g., N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) feature a coumarin ring instead of pyridazinone. These compounds exhibit superior antioxidant activity compared to ascorbic acid due to the electron-rich coumarin system . However, the target compound’s pyridazinone core may prioritize anti-inflammatory or kinase-inhibitory effects over antioxidant properties .
Substituent Effects on Bioactivity
Acetamide-Linked Aromatic Groups
- N-(4-Bromophenyl) Analogs (e.g., compound 8a in ): The bromophenyl group enhances halogen bonding with hydrophobic pockets in targets like formyl peptide receptors (FPRs). However, bromine’s steric bulk may limit solubility .
- Pyridin-4-yl Substituent : The target compound’s pyridin-4-yl group introduces a basic nitrogen, improving water solubility and enabling π-π stacking interactions with aromatic residues in receptors (e.g., kinase ATP-binding domains) .
Methylthio and Methoxy Modifications
- 4-(Methylthio)benzyl-Substituted Pyridazinones (e.g., compound 6a in ) exhibit increased lipophilicity, enhancing membrane permeability. However, methylthio groups may undergo metabolic oxidation to sulfoxides, reducing in vivo stability .
- 3-Methoxybenzyl Derivatives (e.g., compound 8c in ) balance lipophilicity and hydrogen-bonding capacity, often associated with improved anti-inflammatory activity .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
